molecular formula C5H6ClN3O B6166426 4-aminopyrimidine-5-carbaldehyde hydrochloride CAS No. 1311254-78-0

4-aminopyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B6166426
CAS No.: 1311254-78-0
M. Wt: 159.6
InChI Key:
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Description

4-Aminopyrimidine-5-carbaldehyde hydrochloride is a heterocyclic compound with the molecular formula C5H6ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 4-aminopyrimidine-5-carbaldehyde hydrochloride typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method is commonly employed due to its efficiency and the high yield of the desired product.

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and consistency. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

4-Aminopyrimidine-5-carbaldehyde hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Aminopyrimidine-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Aminopyrimidine-5-carbaldehyde hydrochloride can be compared with other similar compounds, such as:

    4-Aminopyrimidine-5-carboxaldehyde: Similar in structure but without the hydrochloride group.

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.

    5-Amino-2,4,6-trimethylpyrimidine: A compound with additional methyl groups, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and solubility .

Properties

CAS No.

1311254-78-0

Molecular Formula

C5H6ClN3O

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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